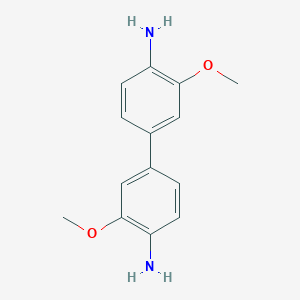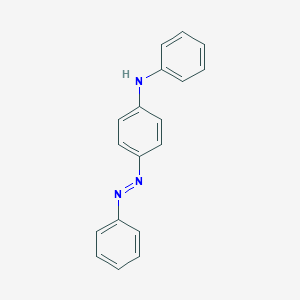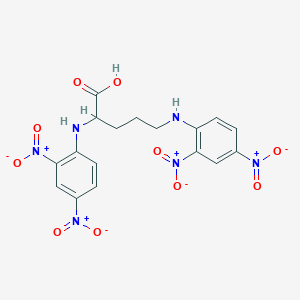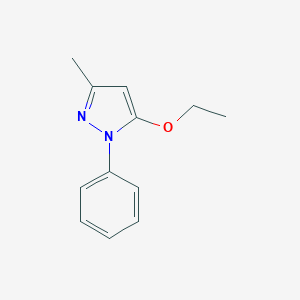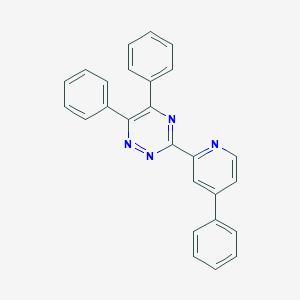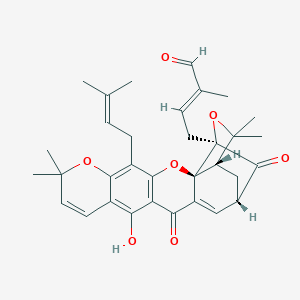
Isomorellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomorellin is a caged xanthone isolated from Garcinia hanburyi . It has been found to induce cell cycle arrest and apoptosis in cholangiocarcinoma (CCA) cell lines .
Synthesis Analysis
The structure of Isomorellin and its isomerised product, Moreollin, have been established as the ethanol adducts of Morellin and Isomorellin on the basis of p.m.r., c.m.r., mass spectrometry and confirmed by partial synthesis from Morellin and Isomorellin .Molecular Structure Analysis
Isomorellin has a molecular formula of C33H36O7 . The structure of Isomorellin has been conclusively established by x-ray diffraction data, PMR analysis, and other chemical evidences .Chemical Reactions Analysis
Moreollin, when boiled with acetic acid for 30 minutes, is isomerised to a crystalline compound, Isomorellin . Prolonged treatment of Moreollin or Isomorellin with pyridine also produces Isomorellin .Physical And Chemical Properties Analysis
The UV spectrum of Moreollin, which is isomerised to Isomorellin, showed absorptions at 235, 266, 275, 305, 316 and 365 nm, similar to that observed for Morellin . The IR spectrum indicated the presence of a phenolic hydroxyl, a saturated ketone, an unsaturated aldehyde group, and a chromanone carbonyl group .Scientific Research Applications
Anticancer Properties
Isomorellin, a caged xanthone isolated from Garcinia hanburyi, has shown potential in cancer treatment, particularly in cholangiocarcinoma (CCA). Research demonstrates its ability to induce cell cycle arrest and apoptosis in CCA cell lines. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) activation, up-regulation of p53, p21, and p27, and down-regulation of cyclin D1, cyclin E, Cdk4, and Cdk2 protein levels. The growth inhibition of CCA cells by isomorellin was through the G0/G1 phase arrest mediated by these pathways, suggesting its potential as a therapeutic agent against human cholangiocarcinoma (Hahnvajanawong et al., 2012).
Synergistic Effects with Chemotherapeutic Agents
Isomorellin, in combination with doxorubicin, a chemotherapeutic drug, has shown synergistic effects in inhibiting growth and inducing apoptosis in human cholangiocarcinoma cell lines. This combination enhances the expression of Bax/Bcl-2, activates caspase-9 and caspase-3, while suppressing the expression of survivin, procaspase-9, and procaspase-3. It also suppresses NF-κB activation and MRP1 protein expression, indicating its potential as an adjunct treatment with chemotherapy for certain cancers (Hahnvajanawong et al., 2014).
Inhibition of Cell Migration and Invasion
In addition to its anti-proliferative effects, isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This is achieved through the modulation of various pathways including focal adhesion kinase (FAK), protein kinase C (PKC), the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway, and NF-κB expression and translocation. The downregulation of MMP-2, uPA, and COX-2 expression by isomorellin results in decreased cancer cell invasion ability, suggesting its potential role in limiting cancer metastasis (Hahnvajanawong et al., 2020).
Total Synthesis and Analogues
Efficient methods have been developed for the total synthesis of isomorellin, addressing the need for its availability for further research and potential therapeutic applications. This synthetic approach has also led to the preparation of four analogues, including forbesione, desoxymorellin, desoxygaudichaudione A, and gambogin, all containing a similar caged structure. Such advancements in synthetic methods are crucial for the exploration of isomorellin's therapeutic potential and the development of related compounds (Liu et al., 2011).
Future Directions
properties
CAS RN |
1064-71-7 |
|---|---|
Product Name |
Isomorellin |
Molecular Formula |
C33H36O7 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |
InChI |
InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |
InChI Key |
COQAPWLZSHQTKA-PVKLYBQVSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
synonyms |
isomorellin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



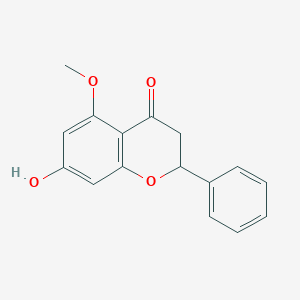
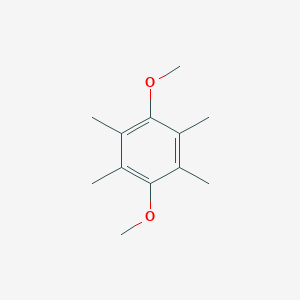
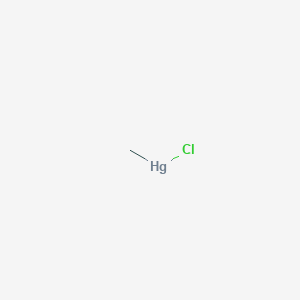
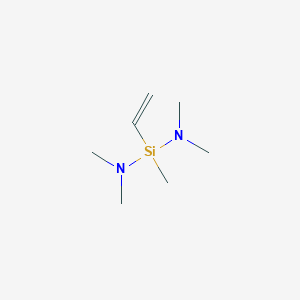
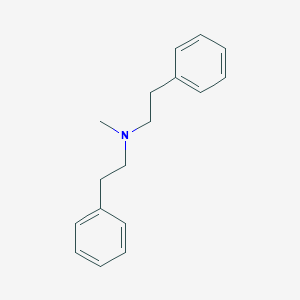
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
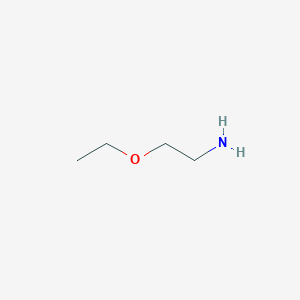
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
